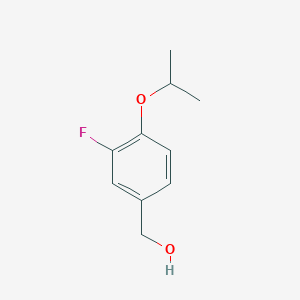

(3-Fluoro-4-isopropoxyphenyl)methanol

Description

(3-Fluoro-4-isopropoxyphenyl)methanol is a fluorinated aromatic alcohol with the molecular formula C10H13FO3 (calculated molecular weight: 200.21 g/mol). The compound features a benzene ring substituted with a fluorine atom at position 3, an isopropoxy group at position 4, and a hydroxymethyl (–CH2OH) group. This structural motif confers unique physicochemical properties, including moderate lipophilicity (due to the isopropoxy group) and polarity (from the hydroxyl group).

Properties

IUPAC Name |

(3-fluoro-4-propan-2-yloxyphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FO2/c1-7(2)13-10-4-3-8(6-12)5-9(10)11/h3-5,7,12H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDXAJVJNHNRBFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)CO)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-4-isopropoxyphenyl)methanol typically involves the protection of hydroxyl groups, bromine substitution, etherification, and deprotection steps . The starting material, p-methyl phenol, undergoes hydroxyl protection followed by bromine substitution to introduce the fluorine atom. Etherification with isopropyl alcohol introduces the isopropoxy group, and finally, deprotection yields the desired product .

Industrial Production Methods

Industrial production methods for this compound are designed to be cost-effective and scalable. The process involves the use of readily available raw materials and solvents, ensuring high yields and low production costs . The reaction conditions are optimized to be mild, making the method suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-4-isopropoxyphenyl)methanol undergoes various types of chemical reactions, including:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding hydrocarbon.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

Major Products Formed

Oxidation: Formation of 3-fluoro-4-isopropoxybenzaldehyde or 3-fluoro-4-isopropoxybenzoic acid.

Reduction: Formation of 3-fluoro-4-isopropoxytoluene.

Substitution: Formation of various substituted phenylmethanols depending on the substituent introduced.

Scientific Research Applications

(3-Fluoro-4-isopropoxyphenyl)methanol has diverse applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (3-Fluoro-4-isopropoxyphenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the fluorine atom and isopropoxy group can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares (3-Fluoro-4-isopropoxyphenyl)methanol with structurally related compounds:

Key Observations:

- Electronic Effects : Fluorine at C3 withdraws electron density, activating the ring for electrophilic substitution at specific positions. Halogens (Br, Cl) in exert stronger electron-withdrawing effects.

- Heterocyclic vs. Benzene Core : Isoxazole () and pyrrolidine () rings introduce distinct reactivity profiles, such as hydrogen-bonding capacity or participation in cycloaddition reactions.

Physicochemical and Pharmacokinetic Properties

Commercial and Research Status

- Analog [3-(3-Fluoro-4-methoxyphenyl)pyrrolidin-3-yl]methanol: Actively researched for oncology applications .

- Boronate Ester Derivative : Available for laboratory use, emphasizing its role in synthetic chemistry .

Biological Activity

(3-Fluoro-4-isopropoxyphenyl)methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 202.24 g/mol. The presence of the fluorine atom and the isopropoxy group enhances its chemical properties, potentially impacting its biological activity.

The biological activity of this compound may involve interactions with various molecular targets, such as enzymes and receptors. These interactions can modulate key biological pathways, influencing processes like:

- Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways.

- Receptor Binding : It can act as a ligand for various receptors, impacting signaling pathways critical for cellular function.

Biological Activity and Therapeutic Applications

Research has indicated that this compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that the compound may possess anticancer properties. For instance, related compounds with similar structural motifs have shown significant antiproliferative effects against cancer cell lines, such as MCF-7 breast cancer cells, with IC₅₀ values in the nanomolar range .

- Antimicrobial Properties : The compound has been investigated for its potential antimicrobial effects. Similar fluorinated compounds have demonstrated activity against various bacterial strains .

Comparative Studies

To understand the unique properties of this compound, it is essential to compare it with structurally related compounds.

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| (3-Fluoro-4-methylphenyl)methanol | C₁₂H₁₅F O | Contains a methyl group instead of isopropoxy | Moderate anticancer activity |

| (3-Chloro-4-isopropoxyphenyl)methanol | C₁₂H₁₅Cl O | Chlorine substitution affects reactivity | Lower binding affinity to receptors |

| (3-Bromo-4-isopropoxyphenyl)methanol | C₁₂H₁₅Br O | Bromine substitution increases lipophilicity | Enhanced antimicrobial activity |

The variations in substituents significantly influence the biological activities of these compounds. For instance, the presence of fluorine in this compound may enhance metabolic stability compared to its chloro or bromo counterparts .

Case Studies

- Anticancer Studies : A study on analogs of this compound showed that compounds with similar structures inhibited cell proliferation in MCF-7 cells effectively, suggesting a promising avenue for cancer therapeutics .

- Antimicrobial Testing : Compounds related to this compound were tested against Mycobacterium tuberculosis, demonstrating potential as new agents against resistant strains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.